Hydroxychlorobactene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

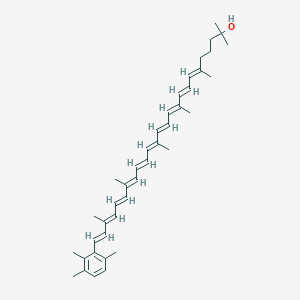

Hydroxychlorobactene is a triterpenoid.

Aplicaciones Científicas De Investigación

Ethical Review of Off-Label Drug Use

Hydroxychloroquine (HCQ) has been spotlighted during the COVID-19 pandemic, raising ethical concerns about off-label drug use. The ethical review process for such research emphasizes the importance of review standards, review efficiency, subject rights and interests, independent reviews by ethics committees, and full ethics supervision in emergency research situations. This approach ensures rigorous, prudent research focused on maximizing benefits and minimizing risks (Qiuping Li et al., 2022).

Public Discourse and Scientific Debate

HCQ's use for COVID-19 prophylaxis and treatment sparked considerable debate and unprecedented challenges for both the scientific community and the public. This scenario underscores the importance of mindful data acquisition and interpretation, as well as the consequences of prematurely promoting results, highlighting the need for the medical and scientific community to learn from such situations (S. Sattui et al., 2020).

Efficacy Analysis

Research has suggested that HCQ could limit the replication of SARS-CoV-2 in vitro. Investigations into the efficacy of HCQ and chloroquine (CQ) for COVID-19 treatment considered the prevalence of COVID-19 in malaria pandemic and non-pandemic nations. The studies indicate that these drugs may have efficacy in treating COVID-19, supporting further clinical trials (S. Meo et al., 2020).

Observational Studies

Observational studies on HCQ's use in hospitalized COVID-19 patients have not shown a significant association with reduced intubation or death rates, indicating the need for randomized, controlled trials to assess its effectiveness (Joshua D Geleris et al., 2020).

Evidence-Based Decisions and Data Sharing

The pandemic highlighted challenges in evaluating evidence for making evidence-based decisions and sharing scientific findings. Research on HCQ illustrated the difficulty of balancing accuracy and speed in reporting scientific findings, pointing out the need for methodological rigor to avoid generating fleeting and inconsistent evidence (Lucie Perillat & B. Baigrie, 2021).

Hydroxychloroquine in the Press

The French press's coverage of hydroxychloroquine during the early months of the pandemic revealed the existing tensions within the scientific world. This public exposure of disagreements and scientific misconduct accusations emphasized the intricate nature of medical research and public understanding (É. Schultz & J. Ward, 2021).

Challenges in Generating Scientific Knowledge

The early pandemic research on HCQ was chaotic, sparking debates over scientific methods and knowledge quality. The lack of research prioritization and methodological rigor led to duplicated clinical trials and dispersed resources, complicating public health guidelines (Lucie Perillat & B. Baigrie, 2020).

Lessons from the Use of Hydroxychloroquine

The HCQ case highlights the phenomenon of 'infodemics' as defined by the World Health Organization (WHO). The initial observational studies and subsequent retractions caused severe damage to the scientific community's image, underlining the need for quality scientific information and evidence-based medicine (E. Sciatti & C. Ceconi, 2021).

Propiedades

Fórmula molecular |

C40H54O |

|---|---|

Peso molecular |

550.9 g/mol |

Nombre IUPAC |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-ol |

InChI |

InChI=1S/C40H54O/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-30-40(9,10)41)17-11-12-18-32(2)20-15-24-35(5)26-29-39-37(7)28-27-36(6)38(39)8/h11-15,17-24,26-29,41H,16,25,30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,31-17+,32-18+,33-21+,34-23+,35-24+ |

Clave InChI |

RIDGLTKNIODKLC-YWCRMUQNSA-N |

SMILES isomérico |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)C |

SMILES canónico |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C |

Origen del producto |

United States |

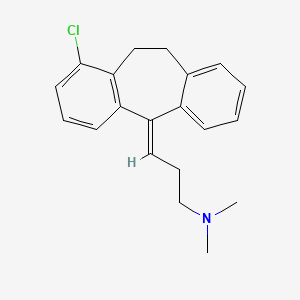

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

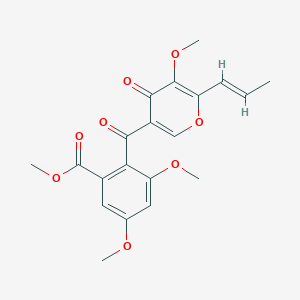

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1246511.png)

![(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene](/img/structure/B1246518.png)

![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1246521.png)